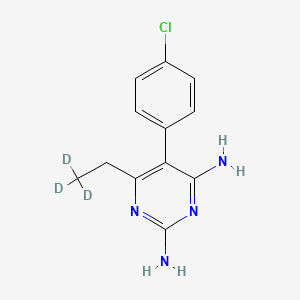

Pyrimethamine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimethamine is an antiparasitic compound available in tablet form for oral administration . Each tablet contains 25 mg pyrimethamine and the inactive ingredients corn and potato starch, lactose, and magnesium stearate . It is a folic acid antagonist and its therapeutic action is based on the differential requirement between host and parasite for nucleic acid precursors involved in growth .

Chemical Reactions Analysis

Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .Physical and Chemical Properties Analysis

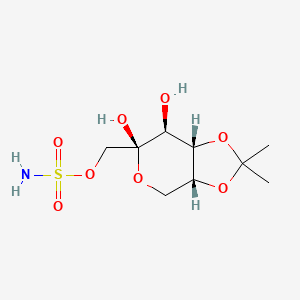

The molecular formula of Pyrimethamine-d3 is C12H10D3ClN4 and its molecular weight is 251.73 .Applications De Recherche Scientifique

Pyrimethamine has shown potential as an anti-cancer agent, particularly in breast cancer. It functions as an inhibitor of STAT3, a transcription factor that regulates genes controlling proliferation, survival, and invasion. This inhibition leads to both direct tumor inhibitory and immune stimulatory effects in murine models of breast cancer (Khan et al., 2017).

Research on novel organic salts of Pyrimethamine has been conducted, with a focus on improving its solubility and potential reuse in medicinal chemistry. These studies involve the synthesis and structural analysis of such salts, indicating their potential for enhanced drug delivery properties (Ashfaq et al., 2021).

Pyrimethamine, when coadministered with zidovudine (ZDV), has demonstrated synergistic bone marrow toxicity in murine models. This interaction suggests a careful consideration of drug combinations, especially in the treatment of conditions like AIDS (Freund et al., 2002).

Studies have also explored the use of Pyrimethamine in solubilizing antibacterial drugs. Its combination with low-molecular-weight succinoglycan enhances the solubility of poorly soluble drugs, which could have significant pharmaceutical applications (Kim et al., 2012).

Pyrimethamine has been investigated for its role in cancer treatment, especially when loaded onto carbon nanotube-based nanocarriers. This application shows potential in both the treatment of cancer cells and the differentiation of mesenchymal stem cells into nerve cells (Mollania et al., 2019).

In lung cancer treatment, Pyrimethamine plays a dual role by targeting human dihydrofolate reductase (hDHFR) and thymidine phosphorylase (TP), inhibiting both tumor proliferation and metastasis (Liu et al., 2019).

The drug has also demonstrated effectiveness against non-small cell lung cancers (NSCLC) both in vitro and in vivo, indicating its therapeutic potential in this area (Lin et al., 2018).

Mécanisme D'action

Target of Action

Pyrimethamine-d3 primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleic acids and cell multiplication, making it a key target for antiparasitic drugs .

Mode of Action

This compound inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . The action of this compound against certain parasites is greatly enhanced when used in conjunction with sulfonamides .

Biochemical Pathways

By inhibiting DHFR, this compound affects the folic acid metabolic pathway . This pathway is crucial for the synthesis of nucleic acids. The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This results in the disruption of DNA synthesis and cell multiplication, affecting the growth of parasites .

Pharmacokinetics

It is also known to bind significantly to proteins . These properties may impact the bioavailability of this compound, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth by inducing S phase arrest followed by cellular senescence in certain cells . The p38MAPK-p53 axis is probably involved in that effect . In addition, this compound could also boost CD8+ T-cell mediated cytotoxicity and exert antitumor activity in vivo .

Action Environment

The efficacy and stability of this compound could potentially be influenced by various environmental factors. It is known that mutations in the active site of DHFR can lead to resistance to Pyrimethamine , suggesting that genetic variations in the target population could influence the compound’s action

Safety and Hazards

Pyrimethamine may cause serious side effects. Stop using pyrimethamine and call your doctor at once if you have: sore throat, swelling in your tongue; pale skin, easy bruising, purple spots under your skin; the first sign of any skin rash, no matter how mild; blood in your urine; fever, cold or flu symptoms; new or worsening cough, fever, trouble breathing; irregular heartbeats; signs of folate deficiency .

Analyse Biochimique

Biochemical Properties

Pyrimethamine-d3, like its parent compound Pyrimethamine, is known to inhibit the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Cellular Effects

This compound can inhibit cell growth by inducing S phase arrest followed by cellular senescence in colorectal cancer cells . The p38MAPK-p53 axis is probably involved in that effect . In addition, this compound could also boost CD8+ T-cell mediated cytotoxicity and exert antitumor activity in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of Pyrimethamine. It inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Dosage Effects in Animal Models

In animal models, Pyrimethamine has been shown to reduce tumor growth

Metabolic Pathways

This compound, like Pyrimethamine, is likely to be involved in the folic acid metabolic pathway by inhibiting the enzyme dihydrofolate reductase (DHFR) .

Transport and Distribution

Transporters play a pivotal role in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAUQYGYAYLPV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Pyrimethamine-d3 used in this research?

A1: this compound serves as an internal standard in the LC-MS/MS method for quantifying sulfadoxine and pyrimethamine in human plasma []. Internal standards are crucial in analytical techniques like LC-MS/MS to improve the accuracy and reliability of measurements.

Q2: Does the research discuss the stability of this compound under the experimental conditions?

A3: While the paper doesn't explicitly mention the stability of this compound, the successful use of this compound as an internal standard suggests its stability under the described LC-MS/MS conditions []. For specific stability information, further research or the supplier's documentation should be consulted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)